molecular formula C10H10ClIN4 B3027288 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine CAS No. 1269440-58-5

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine

Cat. No. B3027288
CAS RN: 1269440-58-5
M. Wt: 348.57
InChI Key: NVQXUVPDZGMTOH-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound with the molecular formula C10H10ClIN4. It has a molecular weight of 348.57 . This compound can be used as the intermediate of encorafenib .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol is reacted with trichlorophosphate at 110°C for 16 hours . In the second stage, sodium hydrogencarbonate is added in water . The mixture is then extracted with ethyl acetate, and the combined organic extracts are dried over sodium sulfate, filtered, and concentrated to provide the title compound as a yellow solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a chlorine atom at the 2nd position and a 3-iodo-1-isopropyl-1H-pyrazol-4-yl group at the 4th position .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 469.8±40.0 °C . Its density is predicted to be 1.86±0.1 g/cm3 . The pKa value is predicted to be -3.22±0.10 .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characterization : The study of similar compounds, such as 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, involves analyzing their structural isomerism and planarity, contributing to the understanding of their chemical behavior (Bunker et al., 2010).
  • Synthesis Approaches : Research on related pyrimidines indicates methods for efficient synthesis, as seen in the creation of N-alkylated pyrazolo[3,4‐d]pyrimidine analogs, which might provide insights into synthesizing the compound of interest (Aydin et al., 2021).

Pharmaceutical and Biological Applications

  • Drug Development : Compounds like 2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines have been synthesized and studied for potential pharmacological applications, which could be relevant for 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine (Flores et al., 2006).
  • Antimicrobial Properties : Some pyrazolo[3,4-d]pyrimidines have demonstrated bactericidal and fungicidal activities, hinting at the potential biological applications of similar compounds (Vinogradova et al., 2016).

Material Science and Other Applications

  • Organic Light-Emitting Diodes (OLEDs) : Certain pyrimidine compounds have been used in the synthesis of sky-blue-emitting Ir(III) phosphors, which are crucial in OLEDs. This suggests potential uses in electronics and display technologies for similar pyrimidine compounds (Chang et al., 2013).

Safety and Hazards

The safety symbols for this compound are GHS07 and GHS09 . The hazard statements include H317, H411, H303, and H401 . The precautionary statements include P261, P272, P280, P302+P352, P333+P313, P321, P363, P501, P273, P501, and P312 .

properties

IUPAC Name

2-chloro-4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIN4/c1-6(2)16-5-7(9(12)15-16)8-3-4-13-10(11)14-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXUVPDZGMTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173439
Record name 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269440-58-5
Record name 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269440-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of Intermediate 4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-ol (438 mg, 1.33 mmol) in phosphorous oxychloride (10 ml) was heated at 110° C. for 16 h. The mixture was concentrated under vacuum, then aqueous sodium bicarbonate solution was carefully added and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated to provide the title compound as a yellow solid. MS m/z 349.0 (M+1).
Quantity
438 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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